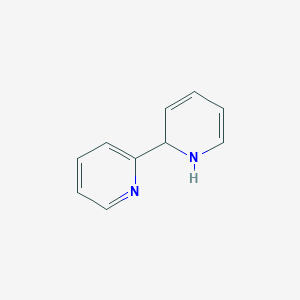![molecular formula C28H16N2O4 B14488518 2,2'-Di(pyridin-3-yl)-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone CAS No. 64487-72-5](/img/structure/B14488518.png)
2,2'-Di(pyridin-3-yl)-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Di(pyridin-3-yl)-1H,1’H-[2,2’-biindene]-1,1’,3,3’(2H,2’H)-tetrone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes two pyridinyl groups attached to a biindene core. The presence of multiple nitrogen atoms and conjugated double bonds contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Di(pyridin-3-yl)-1H,1’H-[2,2’-biindene]-1,1’,3,3’(2H,2’H)-tetrone typically involves multi-step organic reactions. One common method includes the condensation of pyridine derivatives with indene-based precursors under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle the exothermic nature of the reactions involved. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-Di(pyridin-3-yl)-1H,1’H-[2,2’-biindene]-1,1’,3,3’(2H,2’H)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.
Substitution: The pyridinyl groups can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
2,2’-Di(pyridin-3-yl)-1H,1’H-[2,2’-biindene]-1,1’,3,3’(2H,2’H)-tetrone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-Di(pyridin-3-yl)-1H,1’H-[2,2’-biindene]-1,1’,3,3’(2H,2’H)-tetrone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(pyridin-3-yl)-1H-benzo[d]imidazoles
- 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives
- Substituted imidazo[1,2-a]pyridin-3-yl-acetic acids
Uniqueness
2,2’-Di(pyridin-3-yl)-1H,1’H-[2,2’-biindene]-1,1’,3,3’(2H,2’H)-tetrone is unique due to its biindene core structure, which is not commonly found in similar compounds
Properties
CAS No. |
64487-72-5 |
|---|---|
Molecular Formula |
C28H16N2O4 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
2-(1,3-dioxo-2-pyridin-3-ylinden-2-yl)-2-pyridin-3-ylindene-1,3-dione |
InChI |
InChI=1S/C28H16N2O4/c31-23-19-9-1-2-10-20(19)24(32)27(23,17-7-5-13-29-15-17)28(18-8-6-14-30-16-18)25(33)21-11-3-4-12-22(21)26(28)34/h1-16H |
InChI Key |
SYSFNFGKCFSQOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(C3=CN=CC=C3)C4(C(=O)C5=CC=CC=C5C4=O)C6=CN=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


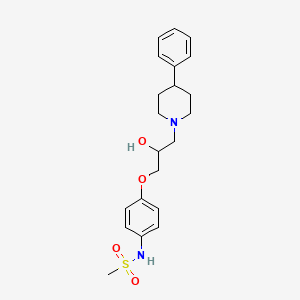
![1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B14488441.png)
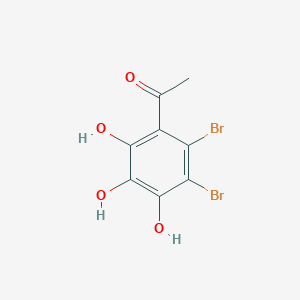
![1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14488459.png)
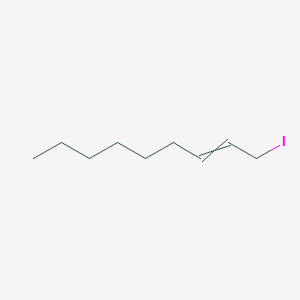
![3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14488470.png)
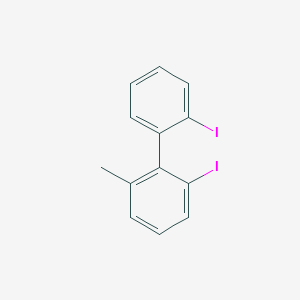
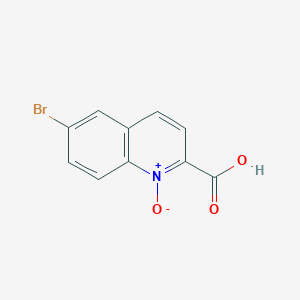
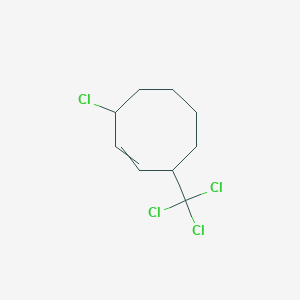
![3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14488487.png)
![2-Methyl-2-azabicyclo[3.3.1]non-7-ene](/img/structure/B14488490.png)

![3-{[3-(Triethylsilyl)propyl]amino}propanenitrile](/img/structure/B14488507.png)
